molecular formula C12H8F3N5O2 B14929461 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14929461
M. Wt: 311.22 g/mol
InChI Key: TULWIXGGESFZIG-UHFFFAOYSA-N
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Description

3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a benzimidazole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetic acid or its derivatives.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of an appropriate hydrazide with a carboxylic acid derivative in the presence of dehydrating agents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise as potential therapeutic agents. They have been investigated for their anti-inflammatory, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, including DNA and proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds share the oxadiazole ring and have similar biological activities.

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole moiety and have similar pharmacological properties.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, such as fluoxetine, exhibit similar chemical properties.

Uniqueness

What sets 3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart is the combination of these three functional groups in a single molecule. This unique structure imparts a wide range of chemical and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H8F3N5O2

Molecular Weight

311.22 g/mol

IUPAC Name

3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H8F3N5O2/c13-12(14,15)11-17-6-3-1-2-4-7(6)20(11)5-8-18-10(9(16)21)22-19-8/h1-4H,5H2,(H2,16,21)

InChI Key

TULWIXGGESFZIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)N)C(F)(F)F

Origin of Product

United States

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